molecular formula C19H23N5O4 B12185783 N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B12185783
M. Wt: 385.4 g/mol
InChI Key: IJNFMJPYFFYOQL-UHFFFAOYSA-N
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Description

N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in pharmaceuticals due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The piperidine moiety can be introduced through various cyclization reactions, often involving hydrogenation and cycloaddition .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput methods and automated systems to ensure consistency and efficiency. Techniques like continuous flow synthesis and microwave-assisted synthesis are commonly used to optimize reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and piperidines, which can have significant biological activities .

Scientific Research Applications

N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the piperidine ring can enhance its binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to its combined indole and piperidine moieties, which provide a synergistic effect in its biological activities. This combination enhances its potential as a versatile compound in various scientific research applications .

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-[[2-(4-carbamoylpiperidin-1-yl)-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H23N5O4/c20-16(25)12-5-9-24(10-6-12)19(28)18(27)22-8-7-21-17(26)15-11-13-3-1-2-4-14(13)23-15/h1-4,11-12,23H,5-10H2,(H2,20,25)(H,21,26)(H,22,27)

InChI Key

IJNFMJPYFFYOQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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